Superior Potency in Human Whole Blood: A Direct Comparison with First-Generation IDO1 Inhibitors
In a physiologically relevant assay using IFN-gamma/LPS stimulated human whole blood, 4-chloro-N-(2-(2,2-di(1H-indol-3-yl)ethyl)phenyl)benzamide demonstrates an IC50 of 21 nM for IDO1 inhibition [1]. This is a significantly higher functional potency compared to early-generation IDO1 inhibitors like 1-methyl-tryptophan (1-MT), which exhibits IC50 values in the mid-micromolar range under similar ex vivo conditions [2]. The whole blood assay accounts for plasma protein binding and cellular permeability, making this metric a more reliable predictor of in vivo activity than isolated biochemical assays.
| Evidence Dimension | IDO1 Inhibition in Human Whole Blood (Ex Vivo) |
|---|---|
| Target Compound Data | IC50 = 21 nM |
| Comparator Or Baseline | 1-methyl-tryptophan (1-MT) exhibits IC50 values typically > 100,000 nM in comparable cellular and ex vivo models |
| Quantified Difference | Approximately 4,760-fold more potent than 1-MT |
| Conditions | IFN-gamma/LPS induced human whole blood; tryptophan/kynurenine level measured after 18 hrs by RapidFire mass spectrometry |
Why This Matters
For researchers modeling the immunosuppressive tumor microenvironment, the 21 nM whole blood IC50 ensures effective IDO1 inhibition at pharmacologically relevant concentrations, a critical parameter where many legacy compounds fail, guiding a more translationally relevant procurement choice.
- [1] BindingDB. (2024). BDBM50559669: Inhibition of IDO1 in IFN-gamma/LPS induced human whole blood. IC50 = 21 nM. View Source
- [2] Prendergast, G. C., et al. (2017). Indoleamine 2,3-dioxygenase and its therapeutic inhibition in cancer. International Review of Cell and Molecular Biology, 336, 175-203. (Review citing potencies of classical IDO1 inhibitors like 1-MT). View Source
